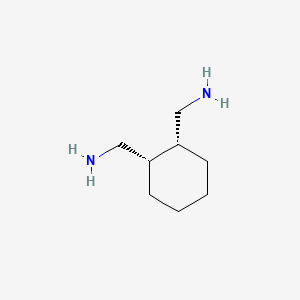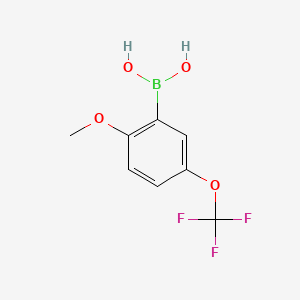
Bis(4-dodecylphenyl)iodonium hexaflurorantimonate
Descripción general
Descripción
Bis(4-dodecylphenyl)iodonium hexafluoroantimonate: is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The presence of the hexafluoroantimonate anion enhances the stability and reactivity of the iodonium cation, making it a valuable reagent in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-dodecylphenyl)iodonium hexafluoroantimonate typically involves the reaction of iodobenzene with a suitable aryl compound in the presence of an oxidizing agent. One common method is the reaction of iodobenzene with 4-dodecylphenylboronic acid in the presence of a palladium catalyst and an oxidizing agent such as hydrogen peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired iodonium salt .
Industrial Production Methods: In an industrial setting, the production of bis(4-dodecylphenyl)iodonium hexafluoroantimonate may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the iodonium cation is reduced to iodide while oxidizing other substrates.
Substitution: It can undergo nucleophilic substitution reactions, where the iodonium cation is replaced by a nucleophile.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are commonly used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an amine, the major product would be an arylamine .
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is widely used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a key component in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used as a photoinitiator in the polymerization of biomaterials. Its ability to generate reactive intermediates upon exposure to light makes it useful in the development of photoresponsive materials for medical applications .
Industry: In the industrial sector, bis(4-dodecylphenyl)iodonium hexafluoroantimonate is used in the production of advanced materials, including coatings, adhesives, and sealants. Its role as a photoinitiator is particularly important in the curing of UV-sensitive materials .
Mecanismo De Acción
The mechanism of action of bis(4-dodecylphenyl)iodonium hexafluoroantimonate involves the generation of reactive intermediates upon exposure to light or heat. The iodonium cation can undergo homolytic or heterolytic cleavage to produce reactive species such as radicals or cations. These intermediates can then participate in various chemical reactions, including polymerization and cross-linking .
Molecular Targets and Pathways: The primary molecular targets of bis(4-dodecylphenyl)iodonium hexafluoroantimonate are the functional groups in the substrates it reacts with. The pathways involved include radical-mediated polymerization and nucleophilic substitution .
Comparación Con Compuestos Similares
- Bis(4-tert-butylphenyl)iodonium hexafluoroantimonate
- Bis(4-methoxyphenyl)iodonium hexafluoroantimonate
- Bis(4-chlorophenyl)iodonium hexafluoroantimonate
Uniqueness: Bis(4-dodecylphenyl)iodonium hexafluoroantimonate is unique due to the presence of the long dodecyl chains, which impart hydrophobic properties to the compound. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formation of hydrophobic coatings and materials .
Propiedades
IUPAC Name |
bis(4-dodecylphenyl)iodanium;hexafluoroantimony(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58I.6FH.Sb/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;/h25-32H,3-24H2,1-2H3;6*1H;/q+1;;;;;;;+5/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZZVQJHJQMDMM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCCCCCCCCCC.F[Sb-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58F6ISb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992442 | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
853.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71786-70-4 | |
| Record name | UV 9380C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71786-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, bis(4-dodecylphenyl)-, (OC-6-11)-hexafluoroantimonate(1-) (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-dodecylphenyl)iodonium tetrafluoroantimonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)



![Sodium 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1592788.png)


